molecular formula C10H19NO3 B13522718 tert-butyl2-(hydroxymethyl)-3-methylazetidine-1-carboxylate,Mixtureofdiastereomers

tert-butyl2-(hydroxymethyl)-3-methylazetidine-1-carboxylate,Mixtureofdiastereomers

Cat. No.: B13522718
M. Wt: 201.26 g/mol
InChI Key: MHZZRMBITGWSCF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, mixture of diastereomers, is a synthetic organic compound It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA).

  • Introduction of the Tert-butyl Group: : The tert-butyl group is often introduced via a tert-butyl esterification reaction. This can be done using tert-butyl chloroformate (Boc-Cl) in the presence of a base like sodium bicarbonate (NaHCO₃).

  • Hydroxymethylation: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and esterification processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The compound can be reduced to form various derivatives. For example, the azetidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

  • Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced azetidine derivatives.

    Substitution: Halogenated or aminated azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of azetidine derivatives with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its reactivity allows for the creation of materials with tailored functionalities, such as improved mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate: Similar in structure but with a six-membered ring.

    Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar but with a five-membered ring.

    Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate: Lacks the methyl group at the 3-position.

Uniqueness

Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and methyl groups on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs. The mixture of diastereomers also adds to its complexity and potential for stereoselective reactions.

This detailed article provides a comprehensive overview of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3

InChI Key

MHZZRMBITGWSCF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1CO)C(=O)OC(C)(C)C

Origin of Product

United States

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